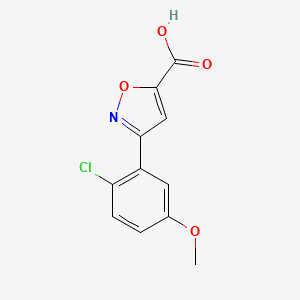

3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-5-methoxyphenyl boronic acid” is a chemical compound with the empirical formula C7H8BClO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “2-Chloro-5-methoxyphenyl boronic acid” is 186.40 . The SMILES string representation of the molecule is COC1=CC=C(Cl)C(B(O)O)=C1 .Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to "3-(2-Chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid" have shown significant applications in the field of corrosion inhibition. For instance, derivatives of isoxazole and triazole have been studied for their effectiveness in preventing corrosion of metals in acidic environments. These studies demonstrate that such compounds can adsorb onto metal surfaces, forming protective layers that significantly reduce the rate of corrosion. This has implications for extending the life of metal structures and components in industrial applications (Bentiss et al., 2009; Elbelghiti et al., 2016).

Synthetic Chemistry

In synthetic chemistry, oxazole and its derivatives serve as key intermediates in the synthesis of various biologically active molecules and complex organic compounds. Studies have shown that such compounds can undergo reactions leading to the formation of novel structures with potential pharmaceutical applications. For example, reactions involving oxazole derivatives have been employed in the synthesis of compounds with antimicrobial activities, highlighting their role in the development of new therapeutics (Ibata et al., 1992; Bektaş et al., 2007).

Drug Design and Development

Oxazole derivatives have found applications in drug design and development, serving as scaffolds for the synthesis of molecules with potential therapeutic effects. Their structural versatility allows for the creation of compounds targeting specific biological pathways. Research in this area explores the synthesis of triazole-based scaffolds, which have shown promise in the development of inhibitors for specific proteins involved in disease processes, such as cancer and infectious diseases (Ferrini et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, pilaralisib, selectively inhibits the activity ofphosphoinositide-3 kinase (PI3K) . PI3K is a key enzyme in cell signaling, playing a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

Drawing parallels from pilaralisib, it can be inferred that the compound might interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could lead to a decrease in the downstream signaling pathways regulated by the enzyme, resulting in altered cellular functions.

Biochemical Pathways

Inhibition of PI3K could therefore impact these pathways, leading to potential anti-proliferative and pro-apoptotic effects .

Pharmacokinetics

Pilaralisib, a structurally similar compound, is mentioned as being orally available , suggesting that this compound might also have good oral bioavailability

Result of Action

Based on the potential inhibition of pi3k, it can be inferred that the compound might have anti-proliferative and pro-apoptotic effects on cells . This could potentially slow tumor growth or even cause tumor shrinkage in various cancer models.

properties

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-16-6-2-3-8(12)7(4-6)9-5-10(11(14)15)17-13-9/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZXAFMZLYYMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2985516.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)

![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)

![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)